Ethyl 11-azidoundecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 11-azidoundecanoate generally involves the azidation of an appropriate precursor. One common method is the reaction of 11-bromoundecanoic acid with sodium azide in the presence of a solvent like dimethylformamide (DMF) to form 11-azidoundecanoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are critical due to the explosive nature of azides .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: It is a key reagent in click chemistry, particularly in the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile.
Reduction: 11-aminoundecanoic acid esters.
Cycloaddition: 1,2,3-triazoles.
Scientific Research Applications
Ethyl 11-azidoundecanoate is widely used in scientific research due to its versatility:
Chemistry: It is a crucial intermediate in the synthesis of complex molecules via click chemistry.
Biology: Used in bioconjugation techniques to label biomolecules.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 11-azidoundecanoate primarily involves its reactivity as an azide. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for tagging and modifying molecules in various applications .
Comparison with Similar Compounds
- Methyl 11-azidoundecanoate
- 11-azidoundecanoic acid
- 10-azidodecanoic acid
- 12-azidododecanoic acid
Comparison: this compound is unique due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its methyl ester or acid counterparts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
ethyl 11-azidoundecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-2-18-13(17)11-9-7-5-3-4-6-8-10-12-15-16-14/h2-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSQNYXNAKXEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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